Spiro[4.5]dec-2-ene-1,4-dione
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Overview
Description
Spiro[45]dec-2-ene-1,4-dione is a spirocyclic compound characterized by a unique structure where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-2-ene-1,4-dione typically involves a ring expansion and cleavage of succinoin derivatives. One common method includes the use of boron trifluoride etherate and methylene chloride under low temperatures, followed by the addition of trifluoracetic acid . The reaction mixture is then warmed to room temperature, extracted, and purified to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and flow chemistry techniques can enhance the efficiency and consistency of production.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction can produce diols.
Scientific Research Applications
Spiro[4.5]dec-2-ene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which Spiro[4.5]dec-2-ene-1,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies have shown that the compound can participate in catalytic cycles, such as those involving rhodium complexes .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
- 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
Uniqueness
Spiro[4.5]dec-2-ene-1,4-dione stands out due to its specific ring size and the presence of an ene-dione moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other spirocyclic compounds .
Properties
IUPAC Name |
spiro[4.5]dec-2-ene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h4-5H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDPILJSWFCJMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124015-71-0 |
Source
|
Record name | spiro[4.5]dec-2-ene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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